N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,6-dioxaspiro[4.4]nonane and its derivatives has been discussed in several studies . The synthesis involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone . The synthesis of these compounds also includes the conversion of the dilactone to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, and decarboxylation of the resulting acid by refluxing with water or a dilute mineral acid .Applications De Recherche Scientifique
Hypoxia-Inducible Factor Pathway Inhibition and Anti-Cancer Agent Development
Structure-Activity Relationship Studies : Analogs of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide have been investigated for their potential as novel small molecule inhibitors of the hypoxia-inducible factor (HIF) pathway, which is a critical regulator of tumor growth and survival under hypoxic conditions. The structural modifications aim to improve pharmacological properties for the development of cancer therapeutics. For instance, a study detailed the exploration of lipophilic 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of a similar compound, highlighting the importance of specific structural motifs for chemical modification to enhance anticancer activity (Mun et al., 2012).
Synthesis Techniques and Chemical Modifications
Prins Cascade Cyclization : Research on the synthesis techniques involving this compound analogs includes the development of novel processes like Prins cascade cyclization for creating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing innovative pathways for synthesizing complex spirocyclic structures (Reddy et al., 2014).
Anticonvulsant Activity Exploration
Pharmacological Evaluation : Derivatives of this compound have been designed, synthesized, and evaluated for their anticonvulsant activities. These studies aim to identify compounds with promising therapeutic indices for the treatment of seizure disorders, emphasizing the potential of sulfonamide derivatives in addressing neurological conditions (Li et al., 2015).
Antimicrobial and Anti-Inflammatory Activities
Antibacterial and Lipoxygenase Inhibition : The sulfonamide derivatives, including those related to this compound, have been synthesized and assessed for their antibacterial potentials and inhibitory activities against lipoxygenase, an enzyme implicated in inflammatory processes. These studies contribute to the understanding of the compound's role in developing new therapeutic agents for infectious and inflammatory diseases (Abbasi et al., 2017).
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-20-12-5-6-15(14(9-12)21-2)24(18,19)17-10-13-11-22-16(23-13)7-3-4-8-16/h5-6,9,13,17H,3-4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCZRNTSJLEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.